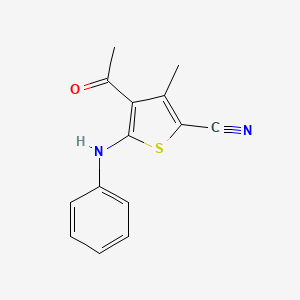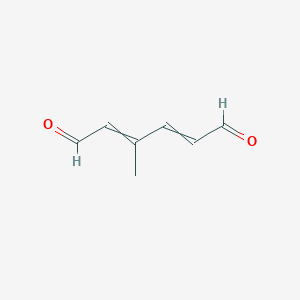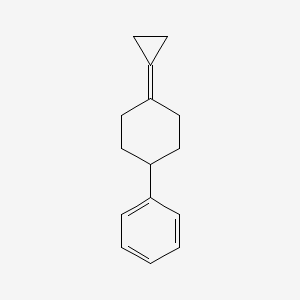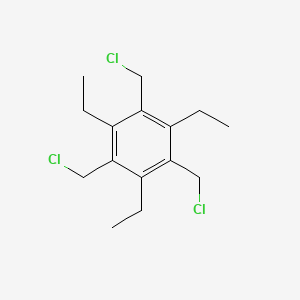
Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- is an organic compound with the molecular formula C15H21Cl3 It is a derivative of benzene, where three hydrogen atoms are replaced by chloromethyl groups and three others by ethyl groups
Métodos De Preparación
The synthesis of Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- typically involves the chloromethylation of 1,3,5-triethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions need to be carefully controlled to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzene derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl groups can yield benzyl derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- exerts its effects depends on the specific application. In chemical reactions, the chloromethyl groups act as reactive sites for nucleophilic substitution. In biological systems, the compound can interact with proteins and other biomolecules, potentially altering their functions.
Comparación Con Compuestos Similares
Similar compounds include:
Benzene, 1,3,5-tris(chloromethyl)-: This compound lacks the ethyl groups and has different reactivity and applications.
Benzene, 1,3,5-tris(ethyl)-: This compound lacks the chloromethyl groups and has different chemical properties.
Benzene, 1,3,5-tris(methyl)-: This compound has methyl groups instead of ethyl groups, leading to different reactivity.
Propiedades
Número CAS |
142183-78-6 |
|---|---|
Fórmula molecular |
C15H21Cl3 |
Peso molecular |
307.7 g/mol |
Nombre IUPAC |
1,3,5-tris(chloromethyl)-2,4,6-triethylbenzene |
InChI |
InChI=1S/C15H21Cl3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9H2,1-3H3 |
Clave InChI |
YIKMKNZEJWAYGS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C(=C1CCl)CC)CCl)CC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


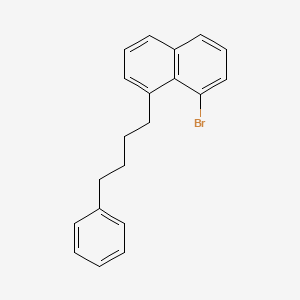
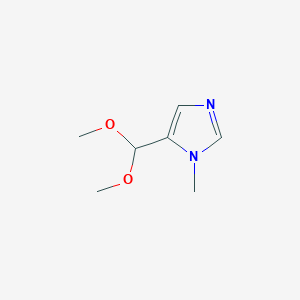
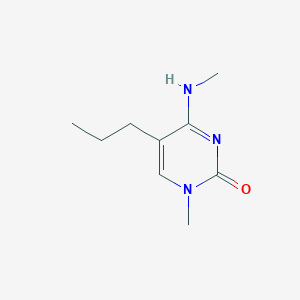

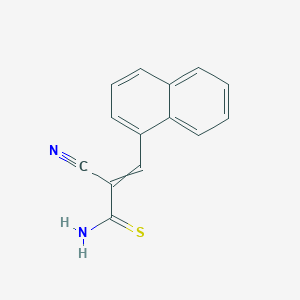
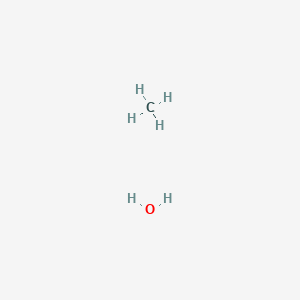
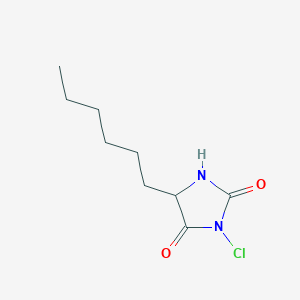
![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
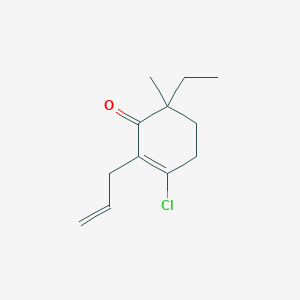
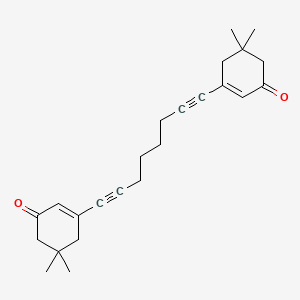
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
